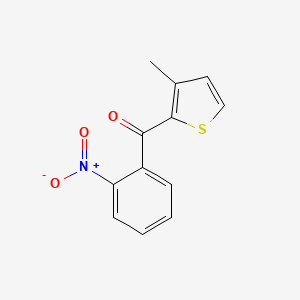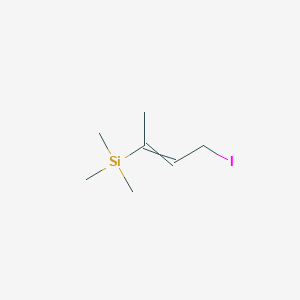
1-Iodo-3-trimethylsilyl-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-trimethylsilyl-2-butene is an organosilicon compound that features both iodine and trimethylsilyl groups attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-3-trimethylsilyl-2-butene can be synthesized through the iodination of 3-trimethylsilyl-2-butene. The reaction typically involves the use of iodine and a suitable solvent under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-3-trimethylsilyl-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines.
Addition Reactions: Reagents like hydrogen halides, halogens, and peroxides are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted butenes.
Addition Reactions: Products include halogenated butenes and other addition products.
Oxidation and Reduction Reactions: Products include alcohols, ketones, and alkanes.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-trimethylsilyl-2-butene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is used in catalytic processes to enhance reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of 1-Iodo-3-trimethylsilyl-2-butene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects. The double bond in the butene backbone allows for addition reactions, making the compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-butene: Similar in structure but lacks the trimethylsilyl group.
3-Iodo-3-trimethylsilyl-1-butene: Similar but with different positioning of the iodine and trimethylsilyl groups.
1-Iodo-2-(trimethylsilyl)acetylene: Similar but with an acetylene backbone instead of butene.
Uniqueness: 1-Iodo-3-trimethylsilyl-2-butene is unique due to the presence of both iodine and trimethylsilyl groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
52815-00-6 |
|---|---|
Molekularformel |
C7H15ISi |
Molekulargewicht |
254.18 g/mol |
IUPAC-Name |
4-iodobut-2-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3 |
InChI-Schlüssel |
NWNYZMZBMPWCQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCI)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
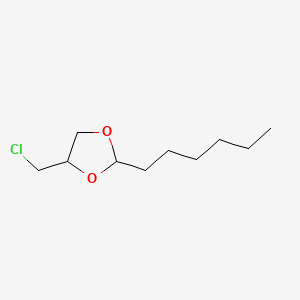
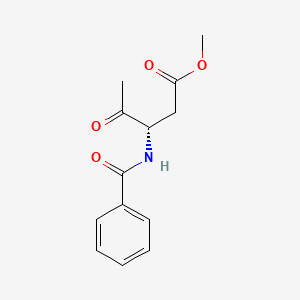
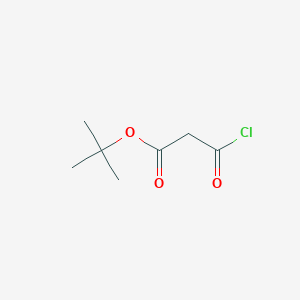
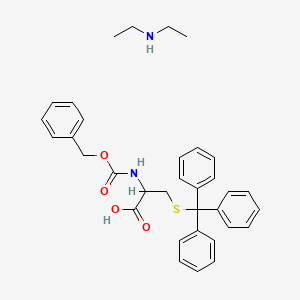

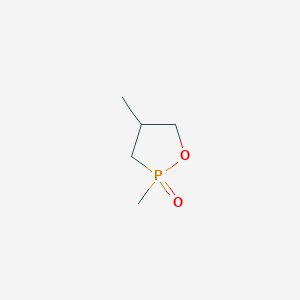
![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
